2-Ethylbenzoic acid

概要

説明

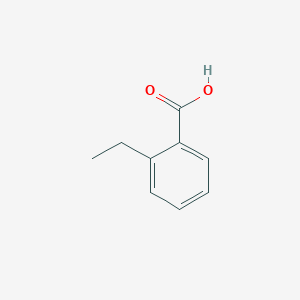

2-Ethylbenzoic acid, also known as o-ethylbenzoic acid, is an organic compound with the chemical formula C₉H₁₀O₂. It is characterized by the presence of an ethyl group attached to the benzene ring and a carboxylic acid functional group. This compound is a white crystalline solid and is known for its applications in various industries, including pharmaceuticals, dyes, and fragrances .

準備方法

Synthetic Routes and Reaction Conditions: 2-Ethylbenzoic acid can be synthesized through several methods. One common method involves the reaction of ethylbenzene with potassium permanganate under acidic conditions, which oxidizes the ethyl group to a carboxylic acid group. Another method involves the Friedel-Crafts acylation of ethylbenzene with carbon dioxide in the presence of a Lewis acid catalyst, followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of ethylbenzene using air or oxygen in the presence of a catalyst such as cobalt or manganese naphthenates. This process is carried out at elevated temperatures and pressures to achieve high yields .

化学反応の分析

Types of Reactions: 2-Ethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The ethyl group can be further oxidized to form benzoic acid.

Reduction: The carboxylic acid group can be reduced to form 2-ethylbenzyl alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzoic acid.

Reduction: 2-Ethylbenzyl alcohol.

Substitution: Halogenated derivatives of this compound.

科学的研究の応用

Pharmaceutical Applications

2-Ethylbenzoic acid is recognized for its role in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in drug development due to their biological activity.

Case Study: Synthesis of γ-Lactones

A notable application of this compound is its use as a substrate in microbial asymmetric synthesis, particularly in the production of (S)-3-methylphthalide. This compound is a key intermediate in the synthesis of γ-lactones, which are important in the development of flavoring agents and fragrances .

| Compound | Application | Method |

|---|---|---|

| (S)-3-methylphthalide | Flavoring agent | Microbial synthesis using this compound |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its derivatives are used in various reactions, including esterification and acylation processes.

Table: Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Esterification | Ethyl 2-ethylbenzoate | Alcohol + Acid Catalyst |

| Acylation | Acylated derivatives | Friedel-Crafts reaction conditions |

Food Science Applications

The compound has potential applications in food science, particularly as a natural preservative due to its antimicrobial properties. Research indicates that phenolic acids like this compound can inhibit microbial growth, thus extending the shelf life of food products.

Case Study: Antimicrobial Properties

Studies have shown that phenolic compounds can act as natural antioxidants and antimicrobial agents. The application of this compound in food formulations may reduce the need for synthetic preservatives, promoting healthier food options .

| Application Area | Benefit |

|---|---|

| Food preservation | Natural antimicrobial properties |

| Functional foods | Reduces synthetic additives |

Environmental Applications

Recent research has explored the environmental applications of this compound, particularly in bioremediation processes where it serves as a carbon source for microbial degradation.

Table: Environmental Impact Studies

作用機序

The mechanism of action of 2-ethylbenzoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, its aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity .

類似化合物との比較

Benzoic acid: Lacks the ethyl group, making it less hydrophobic compared to 2-ethylbenzoic acid.

4-Ethylbenzoic acid: The ethyl group is positioned at the para position, which can influence its reactivity and physical properties.

2-Methylbenzoic acid: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.

Uniqueness: this compound is unique due to the presence of the ethyl group at the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature makes it a valuable intermediate in the synthesis of various organic compounds and enhances its utility in different industrial applications .

生物活性

2-Ethylbenzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its potential applications in drug development, particularly as an antimicrobial agent.

Chemical Structure and Properties

Chemical Formula: C₉H₁₀O₂

Molecular Weight: 150.18 g/mol

IUPAC Name: this compound

The structure of this compound consists of a benzoic acid moiety with an ethyl group attached to the ortho position of the aromatic ring. This modification influences its biological activity and solubility properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives, particularly against various bacterial strains. For example:

- Inhibition of Metallo-β-lactamases (MBLs): Research focused on synthesizing 1,2,4-triazole-3-thione analogues that incorporate this compound has shown promising results in inhibiting VIM-type MBLs. These compounds exhibited Ki values in the micromolar range, indicating significant inhibitory potency against resistant bacterial strains like E. coli and K. pneumoniae .

| Compound | Inhibition Type | Ki Value (µM) | Target |

|---|---|---|---|

| Compound 16 | VIM-2 | <5 | E. coli |

| Compound 21 | VIM-4 | <10 | K. pneumoniae |

| Compound 22 | NDM-1 | Not effective | Resistant strains |

These findings suggest that modifications to the ethylbenzoic structure can enhance the efficacy of antimicrobial agents.

Anti-Cancer Activity

Another aspect of research has investigated the cytotoxic effects of this compound derivatives on cancer cells. Selected compounds were found to be non-toxic at high concentrations, indicating a favorable safety profile for potential therapeutic applications . The lack of toxicity towards human cancer cells at elevated doses suggests that these compounds could be further explored in cancer treatment regimens.

The biological activity of this compound appears to be mediated through several mechanisms:

- Enzyme Inhibition: The ability to inhibit metallo-β-lactamases suggests that this compound derivatives can interfere with bacterial resistance mechanisms, restoring the efficacy of β-lactam antibiotics.

- Antimicrobial Spectrum: The compound exhibits a narrower inhibition spectrum against certain enzymes (e.g., NDM-1), which may limit its effectiveness against some resistant bacteria but enhances its specificity for VIM-type enzymes .

Study on Antimicrobial Efficacy

In a recent study published in ChemMedChem, researchers synthesized a series of compounds based on this compound to evaluate their antimicrobial properties against various pathogens. The study demonstrated that specific modifications to the benzoic acid core significantly enhanced antibacterial activity while maintaining low toxicity profiles .

Application in Drug Development

The exploration of this compound as a scaffold for developing new antibiotic agents is ongoing. Its integration into broader medicinal chemistry frameworks aims to combat antibiotic resistance by designing inhibitors that target specific bacterial enzymes without affecting human cells adversely.

特性

IUPAC Name |

2-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMMPMYKMDITEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901712 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethylbenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10851 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-19-1, 28134-31-8 | |

| Record name | 2-Ethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028134318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of incorporating 2-ethylbenzoic acid into the structure of these novel VIM inhibitors?

A1: The research focuses on enhancing the efficacy of 1,2,4-triazole-3-thione based MBL inhibitors. Previous iterations, while showing broad-spectrum inhibition, suffered from limitations like poor cell penetration and susceptibility to hydrolysis []. Introduction of the this compound moiety aimed to address these limitations. Instead of a labile hydrazone-like bond, researchers incorporated a stable ethyl linkage provided by the this compound. This modification led to compounds with a narrower inhibition spectrum but significantly improved activity against VIM-type enzymes [].

Q2: How does the structure of the this compound containing inhibitors influence their interaction with VIM-type enzymes?

A2: Crystallographic studies of VIM-2 in complex with one of these novel inhibitors provided key insights. The this compound moiety, by replacing the hydrazone bond, contributes to a more stable interaction with the enzyme's active site []. Further research is needed to fully elucidate the specific interactions and binding modes.

Q3: What are the implications of the observed structure-activity relationships for future drug development efforts?

A3: This research highlights the importance of subtle structural modifications in drug design []. Replacing the hydrazone bond with the ethyl linkage provided by this compound led to improved activity against VIM-type enzymes. This finding emphasizes the need for continued exploration of chemical modifications to existing scaffolds in the pursuit of more potent and selective MBL inhibitors. Future research should focus on optimizing these interactions to further enhance potency and selectivity while maintaining a favorable safety profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。